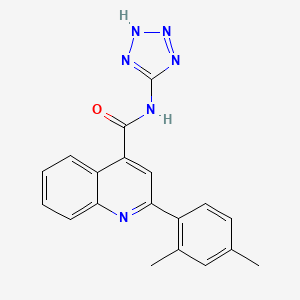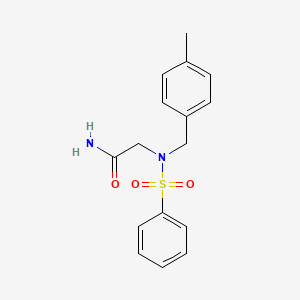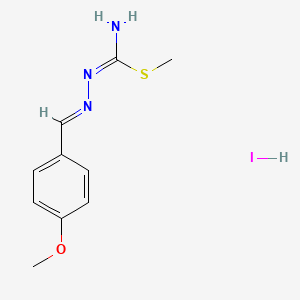![molecular formula C19H19N3O3 B5730179 3-(3-nitrophenyl)-N-[4-(1-pyrrolidinyl)phenyl]acrylamide](/img/structure/B5730179.png)
3-(3-nitrophenyl)-N-[4-(1-pyrrolidinyl)phenyl]acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-nitrophenyl)-N-[4-(1-pyrrolidinyl)phenyl]acrylamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known by its chemical formula, C21H21N3O3, and is commonly referred to as "NPPA." The purpose of
Aplicaciones Científicas De Investigación
3-(3-nitrophenyl)-N-[4-(1-pyrrolidinyl)phenyl]acrylamide has been used in a variety of scientific research applications, including the study of protein-protein interactions, enzyme activity, and receptor-ligand interactions. This compound has also been used as a fluorescent probe for the detection of reactive oxygen species in cells.
Mecanismo De Acción
The mechanism of action of 3-(3-nitrophenyl)-N-[4-(1-pyrrolidinyl)phenyl]acrylamide involves the covalent modification of proteins through the formation of a Michael adduct with cysteine residues. This modification can lead to changes in protein function and activity, which can be studied using a variety of biochemical and biophysical techniques.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(3-nitrophenyl)-N-[4-(1-pyrrolidinyl)phenyl]acrylamide depend on the specific protein or enzyme being studied. However, in general, this compound has been shown to inhibit protein function and activity through covalent modification of cysteine residues. This inhibition can be reversible or irreversible depending on the specific conditions of the experiment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 3-(3-nitrophenyl)-N-[4-(1-pyrrolidinyl)phenyl]acrylamide in lab experiments is its specificity for cysteine residues. This allows for the selective modification of specific proteins or enzymes, which can be useful for studying their function and activity. However, one of the limitations of this compound is its potential for non-specific modification of other amino acid residues, which can complicate data interpretation.
Direcciones Futuras
There are several future directions for research on 3-(3-nitrophenyl)-N-[4-(1-pyrrolidinyl)phenyl]acrylamide. One area of interest is the development of new synthetic methods for producing this compound. Another area of interest is the study of its potential applications in drug discovery and development. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound on different proteins and enzymes.
Métodos De Síntesis
The synthesis of 3-(3-nitrophenyl)-N-[4-(1-pyrrolidinyl)phenyl]acrylamide involves the reaction of 3-nitrobenzaldehyde and 4-(1-pyrrolidinyl)aniline in the presence of a catalyst. The reaction is typically carried out under reflux conditions in a solvent such as ethanol or methanol. The resulting product is then purified using column chromatography or recrystallization.
Propiedades
IUPAC Name |
(E)-3-(3-nitrophenyl)-N-(4-pyrrolidin-1-ylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3/c23-19(11-6-15-4-3-5-18(14-15)22(24)25)20-16-7-9-17(10-8-16)21-12-1-2-13-21/h3-11,14H,1-2,12-13H2,(H,20,23)/b11-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNPJGGAKYBDADR-IZZDOVSWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC=C(C=C2)NC(=O)C=CC3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(C1)C2=CC=C(C=C2)NC(=O)/C=C/C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(3-nitrophenyl)-N-[4-(pyrrolidin-1-yl)phenyl]prop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![methyl 4-ethyl-5-methyl-2-[(trichloroacetyl)amino]-3-thiophenecarboxylate](/img/structure/B5730119.png)
![1-[4-(4-bromophenoxy)phenyl]-2,5-pyrrolidinedione](/img/structure/B5730125.png)
![N'-[(3-chlorobenzoyl)oxy]-2-(1-naphthyl)ethanimidamide](/img/structure/B5730135.png)

![4-chloro-3-({[(3-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5730147.png)
![methyl [7-(2-methoxy-2-oxoethoxy)-4,8-dimethyl-2-oxo-2H-chromen-3-yl]acetate](/img/structure/B5730162.png)

![N-[2-(4-fluorophenyl)ethyl]-N'-(2-methoxy-5-methylphenyl)urea](/img/structure/B5730174.png)

